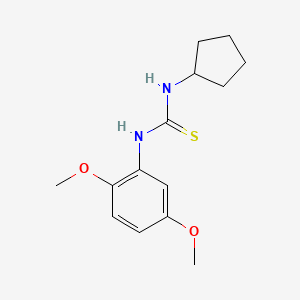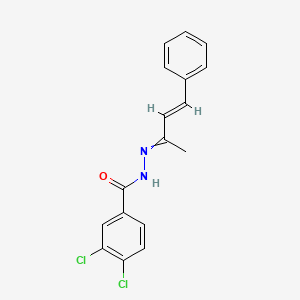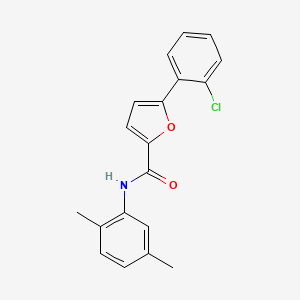
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea, also known as CPDT, is a compound that has gained attention in the scientific community for its potential use in various research applications. CPDT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising effects on various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it has been suggested to act through various pathways, including the inhibition of certain enzymes and the modulation of various receptors. This compound has been found to interact with the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of certain enzymes, and the modulation of various receptors. This compound has been found to exhibit neuroprotective effects in various in vitro and in vivo models, including models of Parkinson's disease and traumatic brain injury. In addition, this compound has been found to exhibit anti-cancer activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea is its potential use as a therapeutic agent in various research fields, including neuroscience and cancer research. This compound has been found to exhibit promising effects in various in vitro and in vivo models, making it a potentially useful tool for researchers. One limitation of this compound is its relatively limited availability and high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea, including further elucidation of its mechanism of action and the development of more efficient synthesis methods. In addition, further research is needed to determine the potential therapeutic applications of this compound in various research fields, including neuroscience and cancer research. Finally, the development of more cost-effective methods for the synthesis of this compound may increase its availability and potential use in research.
Métodos De Síntesis
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea has been synthesized through multiple methods, including the reaction of cyclopentylamine with 2,5-dimethoxybenzoyl isothiocyanate, as well as the reaction of cyclopentylamine with 2,5-dimethoxybenzoyl chloride followed by the reaction with thiourea. The purity of the synthesized this compound can be confirmed through various analytical methods, including HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have potential applications in various scientific research fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to exhibit neuroprotective effects and has been suggested as a potential therapeutic agent for neurodegenerative diseases. In cancer research, this compound has been found to exhibit anti-cancer activity and has been suggested as a potential chemotherapeutic agent.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-13(18-2)12(9-11)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXSRRAJWMZLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)

![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)

![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)
![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)
![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
